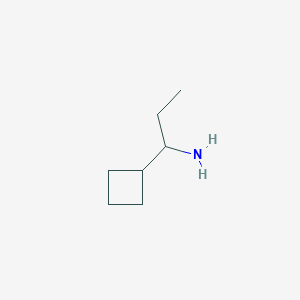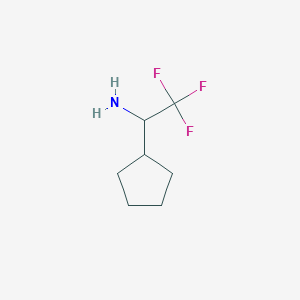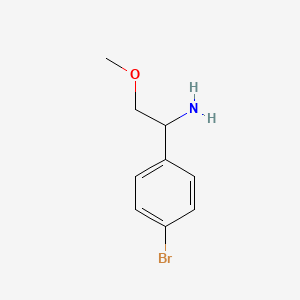
9-(8-Bromooctyl)carbazole
Vue d'ensemble
Description
9-(8-Bromooctyl)carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural properties, which include a tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring
Méthodes De Préparation
The synthesis of 9-(8-Bromooctyl)carbazole typically involves the reaction of carbazole with 1,8-dibromooctane. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product . One common method involves the use of t-BuLi (tert-Butyllithium) at low temperatures, such as -78°C, to preserve the bromine atoms at the end of the side chain . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
9-(8-Bromooctyl)carbazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 8-bromooctyl group can be substituted with other functional groups using reagents such as nucleophiles.
Oxidation and Reduction Reactions: The carbazole core can undergo oxidation and reduction reactions, altering its electronic properties.
Polymerization: The compound can be used as a monomer in the synthesis of conjugated polymers, which are valuable in optoelectronic applications.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and specific catalysts depending on the desired transformation. Major products formed from these reactions include various functionalized carbazole derivatives and polymers with tailored properties.
Applications De Recherche Scientifique
9-(8-Bromooctyl)carbazole has a wide range of scientific research applications, including:
Optoelectronics: It is used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic solar cells.
Materials Science: The compound is employed in the development of materials with unique electrical and optical properties.
Biological Research: Carbazole derivatives, including this compound, are studied for their potential biological activities and interactions with biomolecules.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 9-(8-Bromooctyl)carbazole is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the carbazole coreThe carbazole core provides a stable and conjugated structure that can interact with other molecules, making it useful in optoelectronic and biological applications .
Comparaison Avec Des Composés Similaires
9-(8-Bromooctyl)carbazole can be compared with other carbazole derivatives, such as:
9-(4-Bromobutyl)carbazole: Similar in structure but with a shorter alkyl chain, leading to different reactivity and applications.
9-(2-Bromoethyl)carbazole: Even shorter alkyl chain, affecting its solubility and reactivity.
Poly(9-dodecyl carbazole): A polymeric form with different physical properties and applications in materials science.
The uniqueness of this compound lies in its specific alkyl chain length, which provides a balance between solubility, reactivity, and the ability to form conjugated polymers with desirable properties for optoelectronic applications .
Propriétés
IUPAC Name |
9-(8-bromooctyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN/c21-15-9-3-1-2-4-10-16-22-19-13-7-5-11-17(19)18-12-6-8-14-20(18)22/h5-8,11-14H,1-4,9-10,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLQXAKEJJPELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80767689 | |
| Record name | 9-(8-Bromooctyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80767689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127271-60-7 | |
| Record name | 9-(8-Bromooctyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80767689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![7-[(7r)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1s,2r)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B3228950.png)


